molecular formula C14H15ClN2O4 B1418117 ethyl N-[2-acetyl-3-(4-chloroanilino)acryloyl]carbamate CAS No. 321432-23-9

ethyl N-[2-acetyl-3-(4-chloroanilino)acryloyl]carbamate

Cat. No.: B1418117
CAS No.: 321432-23-9
M. Wt: 310.73 g/mol
InChI Key: YIJDZHJEKOUZKU-UOEQQCKPSA-N
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Description

Ethyl N-[2-acetyl-3-(4-chloroanilino)acryloyl]carbamate is a synthetic organic compound with the molecular formula C14H15ClN2O4 It is known for its unique chemical structure, which includes an ethyl carbamate group, an acetyl group, and a chloroaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-[2-acetyl-3-(4-chloroanilino)acryloyl]carbamate typically involves a multi-step process. One common method includes the following steps:

    Formation of the Intermediate: The reaction begins with the acetylation of 4-chloroaniline using acetic anhydride to form N-(4-chlorophenyl)acetamide.

    Aldol Condensation: The intermediate undergoes an aldol condensation with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form the desired product.

    Purification: The crude product is purified using recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-[2-acetyl-3-(4-chloroanilino)acryloyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted anilines or thiols.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis and as a reagent in chemical reactions.

    Biology: Investigated for its potential as an enzyme inhibitor and its effects on biological pathways.

    Medicine: Explored for its role in drug development, including the development of HDAC inhibitors and PTP inhibitors for cancer and neurodegenerative diseases.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of ethyl N-[2-acetyl-3-(4-chloroanilino)acryloyl]carbamate involves its interaction with specific molecular targets and pathways. In medical research, it has been studied for its role as an HDAC inhibitor, which can modulate gene expression by altering the acetylation status of histones. Additionally, it has been investigated as a PTP inhibitor, affecting signaling pathways involved in cell growth and differentiation.

Comparison with Similar Compounds

Ethyl N-[2-acetyl-3-(4-chloroanilino)acryloyl]carbamate can be compared with other carbamate compounds such as:

    Ethyl carbamate: Known for its presence in fermented foods and beverages, but with different applications and toxicity profiles.

    Methyl carbamate: Used in the production of pesticides and as an intermediate in organic synthesis.

    Propyl carbamate: Similar applications to methyl carbamate but with different physical properties.

Properties

IUPAC Name

ethyl N-[(E)-2-[(4-chlorophenyl)iminomethyl]-3-hydroxybut-2-enoyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O4/c1-3-21-14(20)17-13(19)12(9(2)18)8-16-11-6-4-10(15)5-7-11/h4-8,18H,3H2,1-2H3,(H,17,19,20)/b12-9+,16-8?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIJDZHJEKOUZKU-UOEQQCKPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(=O)C(=C(C)O)C=NC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)NC(=O)/C(=C(\C)/O)/C=NC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl N-[2-acetyl-3-(4-chloroanilino)acryloyl]carbamate
Reactant of Route 2
ethyl N-[2-acetyl-3-(4-chloroanilino)acryloyl]carbamate
Reactant of Route 3
ethyl N-[2-acetyl-3-(4-chloroanilino)acryloyl]carbamate
Reactant of Route 4
ethyl N-[2-acetyl-3-(4-chloroanilino)acryloyl]carbamate
Reactant of Route 5
ethyl N-[2-acetyl-3-(4-chloroanilino)acryloyl]carbamate
Reactant of Route 6
ethyl N-[2-acetyl-3-(4-chloroanilino)acryloyl]carbamate

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